2-(Bis(2-chloroethyl)amino)ethanol hydrochloride
Overview
Description
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride, also known as BCME, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a number of biochemical and physiological effects, making it an important tool for laboratory experiments. In
Scientific Research Applications
Field: Organic Chemistry
- Application : It is used as an intermediate in chemical synthesis . An intermediate is a substance produced during the reaction, which further reacts to give the desired product.
Field: Medicinal Chemistry
- Application : It is used as a building block for piperazine derivatives . Piperazine derivatives have various applications in medicinal chemistry, including as antipsychotic, antidepressant, and antihistamine agents.
Field: Analytical Chemistry
- Application : It is used in the development and validation of a novel UHPLC–MS/MS method for the identification and quantification of genotoxic impurity Bis (2-Chloroethyl) Amine in Aripiprazole drug substance .
- Method of Application : The developed method employs a positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM) detection mode using ACE 3 C18 (100 mm×4.6 mm×3.0 µm) column . An isocratic program was developed for the rapid analysis using 0.2% formic acid (mobile phase-A) in milli Q water and methanol (mobile phase-B) in the ratio of 45:55 v/v .
- Results : The limit of detection and the limit of quantification were observed at concentration levels of 0.070 ppm and 0.206 ppm, respectively . The correlation coefficient (R2) obtained was 0.9892 and the percentage recoveries of the method was between the ranges of 92.0–111.0% .
Field: Organic Synthesis
- Application : It is used as a starting material to synthesize piperazine derivatives .
- Method of Application : As the inert aprotic organic solvent in the synthesis, for example, tetrahydrofuran, dioxane, saturated hydrocarbons, chlorinated aliphatic and aromatic hydrocarbons, such as chloroform, dichloromethane, chlorobenzene are used .
Field: Analytical Chemistry
Field: Organic Synthesis
- Application : It is used as a starting material to synthesize N,N-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine .
- Method of Application : As the inert aprotic organic solvent in the synthesis, for example, tetrahydrofuran, dioxane, saturated hydrocarbons, chlorinated aliphatic and aromatic hydrocarbons, such as chloroform, dichloromethane, chlorobenzene are used .
properties
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2NO.ClH/c7-1-3-9(4-2-8)5-6-10;/h10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECSLTUASJOEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00981486 | |
Record name | 2-[Bis(2-chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00981486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride | |
CAS RN |
63978-53-0 | |
Record name | Ethanol mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Bis(2-chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00981486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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